molecular formula C16H11NO3 B1487511 Aqabamycin A CAS No. 1253641-93-8

Aqabamycin A

Cat. No.: B1487511
CAS No.: 1253641-93-8
M. Wt: 265.26 g/mol
InChI Key: MDBSTUIUMPTDKF-UHFFFAOYSA-N
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Description

Aqabamycin A is a novel nitro maleimide compound isolated from a marine Vibrio species. It was discovered during a screening of marine bacteria, specifically from the surface of the soft coral Sinularia polydactyla collected in the Red Sea. This compound, along with its analogs (A-G), exhibits notable antibacterial and cytotoxic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for Aqabamycin A are not well-documented in the literature. similar nitro maleimides can be synthesized through nitration reactions involving maleimide derivatives under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve fermentation processes using marine Vibrio species. The fermentation conditions would need to be optimized to maximize the yield of this compound and its analogs.

Chemical Reactions Analysis

Types of Reactions: Aqabamycin A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amine derivatives or alcohols.

  • Substitution: Formation of substituted maleimides or nitro compounds.

Scientific Research Applications

Aqabamycin A has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its antibacterial properties against various pathogens.

  • Medicine: Investigated for its cytotoxic effects on cancer cells.

  • Industry: Potential use in the development of new antibiotics and anticancer agents.

Mechanism of Action

. These compounds are structurally similar but differ in the presence of a nitro group in the analogs (B-G). The uniqueness of Aqabamycin A lies in its lack of a nitro group, which may influence its biological activity and mechanism of action.

Comparison with Similar Compounds

  • Aqabamycin B

  • Aqabamycin C

  • Aqabamycin D

  • Aqabamycin E

  • Aqabamycin F

  • Aqabamycin G

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Properties

IUPAC Name

3-(4-hydroxyphenyl)-4-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-12-8-6-11(7-9-12)14-13(15(19)17-16(14)20)10-4-2-1-3-5-10/h1-9,18H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSTUIUMPTDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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